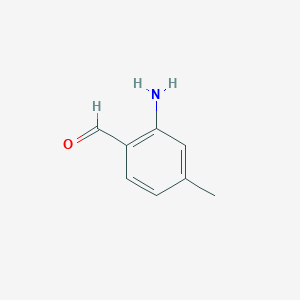

2-Amino-4-methylbenzaldehyde

Description

Significance as a Versatile Synthetic Intermediate

The utility of 2-Amino-4-methylbenzaldehyde as a versatile synthetic intermediate is demonstrated by its application in the construction of a variety of heterocyclic systems. The presence of ortho-amino and aldehyde functionalities facilitates cyclization reactions, providing efficient pathways to fused ring systems that are prevalent in medicinal chemistry and materials science.

Researchers have utilized this intermediate for the synthesis of diverse heterocyclic scaffolds. For instance, it serves as a key reactant in condensation reactions to form compounds like 2,3-dihydroquinazolin-4(1H)-ones and benzothiazoles. In a notable green chemistry approach, the cyclocondensation of 2-aminobenzamide (B116534) with aldehydes, including 4-methylbenzaldehyde (B123495), has been achieved in water under catalyst-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comresearchgate.net The reaction conditions for this synthesis were optimized, with the best yield achieved at 90°C. tandfonline.com

Similarly, the synthesis of benzothiazole (B30560) derivatives can be accomplished through the condensation of 2-aminothiophenol (B119425) with an appropriate benzaldehyde (B42025). ekb.eg The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzothiazole core. Furthermore, this compound is a precursor for creating 2-amino-4H-pyran and chromene libraries, which are classes of compounds investigated for a wide range of biological activities. researchgate.netajol.inforesearchgate.net

Table 1: Synthesis of Heterocyclic Compounds Using 4-Methylbenzaldehyde as a Precursor Note: The table below is interactive. You can sort the data by clicking on the column headers.

| Product Class | Reactants | Key Conditions | Reference |

| 2,3-Dihydroquinazolin-4(1H)-ones | 2-Aminobenzamide, 4-Methylbenzaldehyde | Water, 90°C, Catalyst-free | tandfonline.comresearchgate.net |

| 2-(4-methylphenyl)benzothiazole | 2-Aminothiophenol, 4-Methylbenzaldehyde | Oxidative conditions, Microwave irradiation | |

| 2-Amino-4H-chromenes | Malononitrile (B47326), Dimedone, Aromatic Aldehydes | One-pot synthesis, various catalysts | researchgate.net |

| Fused Polycyclic N-heterocycles | 2-Hydroxy-1,4-naphthaquinone, 6-Aminouracil, 4-Methylbenzaldehyde | Acetic acid/water, Microwave heating | rsc.org |

Role as a Precursor for Advanced Molecular Architectures

Beyond its role as a general intermediate, this compound is a key starting material for constructing advanced and highly functionalized molecular architectures, most notably quinoline (B57606) derivatives. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. austinpublishinggroup.comacgpubs.org

The Friedländer annulation is one of the most direct methods for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. acgpubs.orgiipseries.orgresearchgate.net In this context, this compound can react with various ketones to produce substituted quinolines. acgpubs.org The development of efficient catalysts and reaction conditions, such as the use of chloramine-T or hydrochloric acid in water, has made this a highly adaptable method for generating diverse quinoline libraries. acgpubs.orgresearchgate.net

Multicomponent reactions (MCRs) further exemplify the compound's role in building molecular complexity. A one-pot, three-component reaction involving an aromatic aldehyde, phenylacetylene, and an amine can be catalyzed by copper(I) to efficiently produce quinolines with substitutions at the C-2 and C-4 positions. austinpublishinggroup.com This strategy allows for the rapid assembly of complex molecules from simple, readily available precursors. austinpublishinggroup.com

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Friedländer Annulation | 2-Amino aryl ketone, Ketone with α-methylene group | Chloramine-T, Acetonitrile reflux | Substituted Quinolines | acgpubs.org |

| Friedländer Annulation | 2-Aminoarylaldehyde, Carbonyl compound | Hydrochloric acid, Water | Substituted Quinolines | researchgate.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Quinolines | jptcp.com |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | Acid catalyst | Quinolines | jptcp.com |

| One-Pot Multicomponent | Aromatic aldehyde, Phenylacetylene, 4-Aminofluorescein | Copper(I) chloride (CuCl) | Substituted Quinolines | austinpublishinggroup.com |

Foundational Research Contributions and Trajectories

The use of this compound and structurally similar compounds is rooted in foundational research in organic chemistry, particularly in the development of named reactions for heterocycle synthesis. Classic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses form the bedrock upon which modern synthetic strategies for quinolines are built. acgpubs.orgiipseries.orgjptcp.com These reactions, developed over a century ago, established the fundamental principles of using ortho-substituted anilines and carbonyl compounds to construct the quinoline core.

Current research trajectories focus on refining these foundational methods to align with the principles of green chemistry. This includes the development of catalyst-free reactions in aqueous media, the use of microwave irradiation to reduce reaction times, and the design of one-pot, multicomponent reactions to improve atom economy and reduce waste. tandfonline.comrsc.org For example, the discovery that the cyclization of 2-aminobenzamide and 4-methylbenzaldehyde can proceed efficiently in water without a catalyst represents a significant step towards more sustainable chemical manufacturing. tandfonline.comresearchgate.net

Furthermore, research is exploring the use of novel catalytic systems, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), for reactions like the Knoevenagel condensation, which involves aldehydes as key substrates. frontiersin.org These well-defined porous materials can offer high selectivity and recyclability, pushing the boundaries of what is possible in catalytic organic synthesis. frontiersin.org The continued exploration of intermediates like this compound within these modern synthetic paradigms ensures its lasting importance in the field.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDGQRLFOGCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4 Methylbenzaldehyde and Its Derivatives

Rational Design and Development of Synthetic Routes

The rational design of synthetic pathways to 2-Amino-4-methylbenzaldehyde hinges on the controlled and regioselective installation of the amino and aldehyde functionalities onto the toluene (B28343) backbone.

The synthesis of substituted 2-aminobenzaldehydes often requires a multi-step approach where functional groups are introduced sequentially. A common strategy involves the nitration of a toluene derivative, followed by oxidation of the methyl group to an aldehyde, and subsequent reduction of the nitro group to an amine. However, direct formylation methods offer a more atom-economical alternative.

One of the most effective methods for introducing an aldehyde group is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. semanticscholar.orgijpcbs.com For instance, the formylation of m-toluidine (B57737) would be a direct route, although regioselectivity can be a challenge. The Vilsmeier-Haack reaction is generally mild and serves as a key step for introducing the crucial carboxaldehyde intermediate. ijpcbs.com Another approach involves the ortho-formylation of phenols using a MgCl₂-Et₃N base system, followed by conversion of the hydroxyl group to an amino group, although this is a more indirect route. uio.no

A patented method describes a route starting from a protected benzaldehyde (B42025), followed by lithiation at the 2-position, azidation, and subsequent amination to install the amino group. google.com This highlights a strategy where the aldehyde is masked to prevent side reactions while the amino group is introduced.

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of this compound to avoid the formation of unwanted isomers and byproducts.

Regioselectivity: The Vilsmeier-Haack reaction on anilines or phenols can be directed to the ortho-position. thieme-connect.com The choice of reagents and reaction conditions is crucial for controlling the position of formylation. For example, using Vilsmeier-Haack reagents in the presence of certain metal salts like copper(II) nitrate (B79036) can promote ortho-formylation with good regioselectivity. thieme-connect.com

Chemoselectivity: In molecules with multiple functional groups, such as a nitro-substituted benzaldehyde, chemoselective reduction is critical. The reduction of a nitro group in the presence of an aldehyde can be achieved using specific catalytic systems. For instance, an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient catalyst for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature, leaving other functionalities like aldehydes intact. nih.gov Similarly, sodium borohydride (B1222165) (NaBH₄), when used under controlled conditions (e.g., low temperature in specific solvent mixtures), can selectively reduce aldehydes in the presence of less reactive carbonyl groups like ketones. cdnsciencepub.com A system of NaBH₄ combined with sodium oxalate (B1200264) in water has also been reported for the highly selective reduction of aldehydes over ketones. orientjchem.org

Strategic Introduction of Amino and Aldehyde Functionalities

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly efficient for building molecular complexity. frontiersin.org this compound is a valuable building block in such reactions, particularly for the synthesis of heterocyclic derivatives like quinolines.

Cascade and domino reactions, which involve multiple bond-forming events occurring sequentially in a one-pot process, are a hallmark of modern MCRs. 2-Aminobenzaldehydes are known to participate in unexpected cascade reactions. For example, when reacted with primary amines in the presence of a scandium pentafluorobenzoate catalyst, they can form complex polycyclic ring-fused aminals. nih.govacs.org The specific product formed can depend on the nature of the amine used. acs.org

Gold salts have also been employed as catalysts to promote the cascade condensation of 2-aminobenzaldehydes with alcohols and amines, leading to various quinazoline (B50416) derivatives. acs.org Furthermore, this compound can be a key starting material in the Friedländer annulation, a classic domino reaction for quinoline (B57606) synthesis, which involves the condensation and cyclization with a ketone containing an α-methylene group. mdpi.comacgpubs.org

The success of MCRs often relies on the careful optimization of reaction parameters such as catalyst, solvent, and temperature to maximize yield and selectivity.

In the synthesis of pyrano[3,2-c]quinoline derivatives using a three-component reaction involving an aldehyde (like 4-methylbenzaldehyde), Meldrum's acid, and 4-hydroxyquinolin-2-one, reaction conditions were systematically varied. researchgate.net The study found that while reactions at ambient temperature in various media gave unsatisfactory yields, increasing the temperature to 80°C moderately improved the yield and reaction rate. researchgate.net

A study on the three-component reaction to form 1,4-dihydropyridines fused with naphthaquinone and pyrimidines used microwave heating to achieve short reaction times and good product yields in an acetic acid/water solvent system. rsc.org This demonstrates how non-conventional heating methods can be optimized to improve reaction efficiency.

The following table shows the optimization of catalyst and solvent for a Friedländer-type quinoline synthesis, highlighting the impact of these parameters on product yield. mdpi.com

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetic Acid | Ethanol (B145695) | Reflux | 15 |

| 2 | Trifluoroacetic Acid | Ethanol | Reflux | 40 |

| 3 | p-Toluenesulfonic Acid | Ethanol | Reflux | 35 |

| 4 | Nafion® NR50 | Ethanol | Reflux | 85 |

| 5 | Nafion® NR50 | Methanol | Reflux | 70 |

| 6 | Nafion® NR50 | Acetonitrile | Reflux | 65 |

This table is based on data for a model reaction synthesizing a substituted quinoline, illustrating the principles of optimization. mdpi.com

Development of Novel Cascade and Domino Processes

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of this compound derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Rhodium(III) catalysts have been successfully used for the [4+1] annulation of 2-aminobenzaldehydes with allenes to produce 2,2-disubstituted 3-indolinones. acs.org This method proceeds via a C-H activation mechanism. Cationic rhodium catalysts are also effective in the intermolecular hydroacylation of 2-aminobenzaldehydes with various alkynes, producing amino-substituted enones which are precursors to dihydro-4-quinolones. wiley.comnih.gov The catalyst loading in these reactions can often be reduced significantly without a major loss in yield. For example, a rhodium-catalyzed reaction was efficient at 5 mol%, but could also proceed with 1-2 mol% catalyst loading to achieve high yields (84-95%). nih.gov

In the realm of MCRs for synthesizing derivatives, various catalysts have proven effective. Indium(III) complexes have been shown to catalyze Knoevenagel condensation-initiated MCRs for the synthesis of 2-amino-4H-chromene derivatives. rsc.org Nanocatalysts, such as silica (B1680970) nanoparticles, are also employed to facilitate reactions under microwave irradiation, offering an environmentally friendly and efficient protocol for quinoline synthesis. rsc.org Heterogeneous catalysts like Nafion® NR50, a solid acid, are advantageous due to their ease of separation and recyclability, as demonstrated in Friedländer quinoline syntheses. mdpi.com

The table below summarizes various catalytic systems used in the synthesis of derivatives from 2-aminobenzaldehydes.

| Catalyst System | Reaction Type | Product Type | Reference |

| Scandium pentafluorobenzoate | Cascade Reaction | Ring-fused aminals | nih.govacs.org |

| [RhCl₂Cp*]₂ / Cu(OAc)₂ | [4+1] Annulation | 3-Indolinones | acs.org |

| [Rh(nbd)₂]BF₄ / dcpm | Alkyne Hydroacylation | Dihydroquinolones | nih.gov |

| Nafion® NR50 | Friedländer Annulation | Substituted Quinolines | mdpi.com |

| Gold Salts (e.g., NaAuCl₄·2H₂O) | Cascade Condensation | Quinazoline derivatives | acs.org |

| Indium(III) Complexes | Multicomponent Reaction | 2-Amino-4H-chromenes | rsc.org |

Applications of Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. mdpi.com These catalysts often operate through mechanisms that mimic enzymatic processes, such as the formation of enamine or iminium ion intermediates. mdpi.comjst.go.jp For the synthesis of derivatives starting from aldehydes, organocatalysts have proven effective in various multicomponent reactions.

A prominent application is in the synthesis of 2-amino-4H-pyrans and related heterocyclic structures. For instance, tetraethylammonium (B1195904) 2-(carbamoyl)benzoate has been employed as a bifunctional organocatalyst in the solvent-free, ball-mill synthesis of 2-amino-4H-pyran derivatives. semanticscholar.org Similarly, potassium phthalimide (B116566) (POPI) has been used as a mild basic organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives under mechanochemical conditions. rsc.org These methods demonstrate high efficiency, with reactions often completing in minutes and yielding products in high purity. semanticscholar.orgrsc.org The principles of these reactions, involving the condensation of an aldehyde, a malononitrile (B47326) derivative, and an active methylene (B1212753) compound, are directly applicable to this compound for creating complex molecular scaffolds.

Research has also shown that nanoaliphatic ammonium (B1175870) salts can catalyze the formation of 2-amino-3-cyano-4H-pyrans under solvent-free conditions at elevated temperatures. mdpi.com The versatility of organocatalysis is further highlighted by the use of L-proline in asymmetric aldol (B89426) reactions, demonstrating the potential for chiral induction in derivatives of this compound. mdpi.com

Table 1: Organocatalytic Synthesis of 4H-Pyran Derivatives from Aromatic Aldehydes This table illustrates typical yields and conditions for organocatalyzed multicomponent reactions involving aromatic aldehydes, analogous to potential reactions with this compound.

| Catalyst | Aldehyde Component | Reaction Conditions | Yield (%) | Reference |

| Potassium Phthalimide (POPI) | 4-Chlorobenzaldehyde | Ball milling, 13 min, Ambient Temp. | 99 | rsc.org |

| Potassium Phthalimide (POPI) | 4-Methylbenzaldehyde (B123495) | Ball milling, 17 min, Ambient Temp. | 96 | rsc.org |

| Tetraethylammonium 2-(carbamoyl)benzoate | 4-Chlorobenzaldehyde | Ball milling, 3 min, Ambient Temp. | 99 | semanticscholar.org |

| Pyridine-2-carboxylic acid | 4-Chlorobenzaldehyde | Water/EtOH, 60°C, 15 min | 98 | rsc.org |

Exploration of Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations, including C-H activation, cross-coupling reactions, and cyclizations. For the synthesis involving this compound, transition metals like palladium, copper, and nickel are instrumental.

Palladium-catalyzed oxidative C-H bond acylation allows for the coupling of anilides with aldehydes to form ketone derivatives. nih.gov This methodology could be adapted to functionalize molecules derived from this compound. Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the tandem reaction between ketonic pyridines and benzylamines, a transformation that highlights the utility of copper in C-N bond formation. beilstein-journals.org

Furthermore, novel transition metal (II) complexes have been synthesized using Schiff bases derived from 4-methylbenzaldehyde. biointerfaceresearch.com These studies, while focused on the final complexes, underscore the reactivity of the aldehyde and the accessibility of its derivatives for coordination chemistry, which can in turn lead to new catalytic applications. The synergistic combination of nickel catalysis with photoredox catalysis has also enabled the C(sp3)-H arylation of amides using aryl halides, a method that could be applied to derivatives of this compound. researchgate.net

Implementation of Lewis Acid Catalysis

Lewis acid catalysis plays a significant role in enhancing the reactivity of carbonyl compounds, including aromatic aldehydes. Lewis acids activate the aldehyde group by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

In the context of synthesizing derivatives from this compound, Lewis acids can be employed in various reactions. For example, in the synthesis of imidazopyridines, while Cu(OAc)₂ was found to be the most suitable catalyst, other Lewis acids like CuI, Cu(OTf)₂, and FeCl₃ also facilitated the reaction, albeit with lower yields. beilstein-journals.org This indicates the broad potential of Lewis acids in such transformations.

Lewis acids are also integral to certain multicomponent reactions. Choline (B1196258) chloride-tin(II) chloride mixtures, which function as both a deep eutectic solvent and a Lewis acidic catalyst, have been used in the Biginelli reaction to synthesize dihydropyrimidinones from a range of aromatic aldehydes. core.ac.uk The use of lithium perchlorate (B79767) in diethyl ether has been shown to dramatically accelerate Diels-Alder reactions, a principle that can be extended to cycloadditions involving derivatives of this compound. frontiersin.org

Innovations in Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. nih.gov This technique utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to activate substrates. jst.go.jpnih.gov

For aromatic aldehydes, a key application of photoredox catalysis is the generation of acyl radicals. By abstracting the aldehydic hydrogen atom, photocatalysts like Eosin Y can initiate acylation reactions. nih.gov This has been applied to the synthesis of coumarins and in the acylation of phenanthridine. nih.gov While some benzaldehydes with strong electron-donating or -withdrawing groups can be challenging substrates, those with moderate substituents like methyl groups are generally well-tolerated. nih.gov

A synergistic approach combining photoredox catalysis, cobalt catalysis, and organocatalysis has been developed for the desaturative synthesis of substituted aromatic aldehydes from non-aromatic cyclohexanecarbaldehyde precursors. nih.gov This innovative triple catalysis system demonstrates a novel pathway to access highly substituted benzaldehydes. Furthermore, the combination of photoredox and nickel catalysis has been used for the C(sp3)–H alkylation and arylation of amides and thioethers, with benzaldehyde itself acting as a HAT (hydrogen atom transfer) photocatalyst under UVA irradiation. researchgate.net

Table 2: Photoredox-Catalyzed Reactions Involving Benzaldehyde Derivatives This table showcases the versatility of photoredox catalysis in transformations of aromatic aldehydes, providing a model for the reactivity of this compound.

| Photocatalyst | Substrate(s) | Reaction Type | Yield (%) | Reference |

| Eosin Y | Benzaldehyde, 1,1-dicyano-2-phenylethylene | Coumarin formation | 94 | nih.gov |

| Methylene Blue | Benzaldehyde, Styrene | Acyl-epoxidation | 75-92 | nih.gov |

| [Ir(ppy)₂(dtbbpy)]PF₆ / Co(dmg)₂pyCl | Cyclohexanecarbaldehyde derivative | Desaturative Aromatization | N/A | nih.gov |

| Benzaldehyde / NiBr₂·diglyme | Amides, Aryl Halides | C(sp³)–H Arylation | Moderate to Good | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles is a driving force in modern synthetic methodology development. For the synthesis of this compound and its derivatives, this involves minimizing waste, using safer solvents, and improving energy efficiency. chemrxiv.org

Solvent Minimization and Replacement with Green Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

Replacing volatile organic solvents with greener alternatives is a key tenet of sustainable synthesis.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many reactions. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes, including 4-methylbenzaldehyde, has been successfully performed in water at elevated temperatures without any catalyst. tandfonline.comresearchgate.net This approach offers a simple workup, as the product often precipitates from the reaction mixture. tandfonline.com

Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. academie-sciences.frdcu.ie They can act as both the solvent and catalyst. For example, a Brønsted acidic ionic liquid has been used to catalyze the three-component synthesis of 2'-aminobenzothiazolyl-arylmethyl-2-naphthol in water, where 4-methylbenzaldehyde was a reactant, achieving high yields in minutes. google.com The recyclability of ILs further enhances their green credentials. academie-sciences.fr

Deep Eutectic Solvents (DES): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.commagtech.com.cn They share many of the advantages of ILs but are often cheaper, less toxic, and biodegradable. magtech.com.cn A choline chloride/urea (B33335) DES has been found to be an excellent medium for the synthesis of 2-pyrazolines from chalcones, which are derived from aldehydes. mdpi.com Similarly, a choline chloride/L-(+)-tartaric acid DES has been used for the synthesis of bis-coumarins from aromatic aldehydes. mdpi.com These solvents can often be recycled and reused multiple times without a significant loss of activity. mdpi.com

Energy-Efficient Reaction Activations (e.g., Microwave Irradiation, Ultrasonic Irradiation, Mechanochemical Synthesis)

Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating. mdpi.com This technique has been used to synthesize Schiff base complexes from 2-hydroxy-4-methylbenzaldehyde, with the reaction time reduced to just 5 minutes at 130°C. jetir.org The synthesis of benzoxazoles from 2-aminophenols and benzaldehydes has also been efficiently catalyzed by a deep eutectic solvent under microwave irradiation, demonstrating a synergistic effect between the green solvent and the energy source. mdpi.com

Ultrasonic Irradiation: Sonochemistry uses the energy of ultrasound to induce acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that accelerate chemical reactions. tandfonline.commdpi.com The allylation of aromatic aldehydes has been shown to proceed in significantly higher yields (89–98%) and shorter times (2.5 hours) under ultrasonic irradiation compared to conventional stirring (30–69% yield in 24 hours). tandfonline.com This method has been applied to various aromatic aldehydes for Knoevenagel condensations and the synthesis of pyranopyrazoles, often under solvent-free conditions. mdpi.comcjcatal.comscirp.org

Mechanochemical Synthesis: Mechanochemistry involves conducting reactions in the solid state by grinding or milling, often without any solvent. rsc.orgnih.gov This solvent-free approach is highly efficient and environmentally friendly. Aldimines have been synthesized from benzaldehyde derivatives via single-screw extrusion, a scalable mechanochemical technique. rsc.org The Biginelli reaction and the synthesis of benzimidazoles have also been successfully performed using ball milling, with reactions often completing within 30 minutes and producing high yields of the desired products. nih.govbeilstein-journals.org

Table 3: Comparison of Green Synthetic Methods for Aldehyde Transformations This table summarizes the advantages of various energy-efficient and alternative solvent methods applicable to the synthesis of derivatives from this compound.

| Method | Typical Conditions | Key Advantages | Example Reaction | Reference |

| Microwave Irradiation | 130°C, 5 min | Rapid heating, short reaction times, high yields. | Schiff base formation from 2-hydroxy-4-methylbenzaldehyde. | jetir.org |

| Ultrasonic Irradiation | Room Temp., 2.5 hours | Shorter reaction times, higher yields, mild conditions. | Allylation of aromatic aldehydes. | tandfonline.com |

| Mechanochemical Synthesis | Ball milling, 30 min | Solvent-free, rapid, high yields, scalability. | Benzimidazole (B57391) synthesis from benzaldehyde derivatives. | beilstein-journals.org |

| Water as Solvent | 90°C, 1 hour | Non-toxic, inexpensive, simple workup, catalyst-free. | Dihydroquinazolinone synthesis from 4-methylbenzaldehyde. | tandfonline.com |

| Ionic Liquid Catalysis | 80°C, 3 min | Recyclable catalyst/medium, rapid, high yields. | Naphthol derivative synthesis from 4-methylbenzaldehyde. | google.com |

| Deep Eutectic Solvent | 90°C | Recyclable, biodegradable, dual solvent/catalyst role. | Bis-coumarin synthesis from aromatic aldehydes. | mdpi.com |

Atom-Economical and Waste-Reducing Methodologies

In modern synthetic chemistry, a strong emphasis is placed on the development of methodologies that are not only efficient but also environmentally benign. The principles of green chemistry, such as atom economy and waste reduction, are central to this endeavor. rsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Methodologies with high atom economy are inherently waste-reducing, as they minimize the formation of byproducts.

A primary strategy for achieving high atom economy in the synthesis of derivatives of this compound is the use of multi-component reactions (MCRs). MCRs involve the reaction of three or more starting materials in a single step to form a product that contains significant portions of all the reactants. researchgate.net This approach is highly efficient, reduces the number of synthetic steps, and minimizes solvent and energy consumption, thereby decreasing waste generation. For instance, the synthesis of 2-amino-4H-chromene derivatives, which can utilize substituted benzaldehydes, is often achieved through one-pot, three-component reactions involving an aldehyde, malononitrile, and a phenolic compound. researchgate.netrsc.org

The choice of solvent and reaction conditions also plays a crucial role in waste reduction. nih.gov Researchers have increasingly focused on using environmentally friendly solvents like water and ethanol or eliminating solvents altogether. tandfonline.commdpi.com Water is a particularly attractive medium as it is non-toxic, non-flammable, and inexpensive. tandfonline.com Furthermore, techniques like mechanochemistry (high-speed ball milling) or grinding can enable reactions to proceed under solvent-free conditions, significantly reducing waste and often decreasing reaction times. rsc.orgrsc.org The use of recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, further contributes to waste-reducing protocols by allowing for their repeated use without significant loss of activity. rsc.orgrsc.org

The following table summarizes research findings on atom-economical syntheses for derivatives related to this compound, highlighting the efficiency of multi-component strategies.

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| 2,3-Dihydroquinazolin-4(1H)-one | 2-Aminobenzamide, 4-Methylbenzaldehyde | Water, 90°C | 71 | tandfonline.com |

| 2-Amino-4H-chromene derivative | 4-Methylbenzaldehyde, Malononitrile, Dimedone | Choline Chloride/Urea (DES) in Water, RT | Good to Excellent | researchgate.net |

| 2-Amino-4H-chromene derivative | 4-Methylbenzaldehyde, Malononitrile, 4-Hydroxycoumarin | Indium(III) Complex (Catalyst), Acetonitrile/Toluene, RT, 10 min | 95 | rsc.org |

| Tetrahydrobenzo[b]pyran derivative | 4-Methylbenzaldehyde, Malononitrile, Dimedone | Ball Milling, POPI (Catalyst), RT, 5 min | 96 | rsc.org |

| Benzoxazole derivative | 2-Aminophenol, Aromatic Aldehydes | TiO₂–ZrO₂ (Catalyst), Acetonitrile, 60°C, 15-25 min | 83-93 | rsc.org |

Development of Catalyst-Free Protocols

The development of catalyst-free synthetic protocols represents a significant advancement in green chemistry, offering benefits such as reduced costs, simplified purification processes, and the avoidance of potentially toxic and expensive metal catalysts. nih.gov Research has demonstrated that many reactions for the synthesis of heterocyclic derivatives, which would traditionally use an acid or base catalyst, can proceed efficiently without one under the right conditions. tandfonline.comrsc.org

A notable example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through the cyclocondensation of 2-aminobenzamide with aromatic aldehydes, including 4-methylbenzaldehyde. tandfonline.com It was discovered that this reaction could be effectively carried out in water at elevated temperatures (e.g., 90°C) without any catalyst, affording good yields of the desired product. tandfonline.com The insolubility of the product in water at room temperature simplifies its isolation, which can often be achieved by simple filtration. tandfonline.com

Similarly, catalyst-free methods have been developed for the one-pot, three-component synthesis of various chromene derivatives in aqueous media or under solvent-free conditions. researchgate.netnih.gov For example, the reaction between an aldehyde, malononitrile, and a C-H acid like dimedone can proceed at room temperature in a deep eutectic solvent (DES) mixed with water, eliminating the need for a catalyst. researchgate.net Ambient temperature conditions and the use of water as a solvent make these protocols highly desirable from an environmental and economic standpoint. nih.gov

Alternative energy sources, such as ultrasonic irradiation, have also been employed to promote reactions without catalysts. mdpi.com Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comresearchgate.net This has been successfully applied to the synthesis of various polysubstituted heterocycles in water, leading to short reaction times and high yields in the absence of any added catalyst. mdpi.com

The following table presents data from studies on catalyst-free syntheses of derivatives related to this compound.

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| 2,3-Dihydroquinazolin-4(1H)-one | 2-Aminobenzamide, 4-Methylbenzaldehyde | Water, 90°C, 3h | 71 | tandfonline.com |

| Benzo mdpi.comresearchgate.netchromeno[2,3-d]pyrimidine derivative | 2-Hydroxy-1,4-naphthoquinone, 4-Methylbenzaldehyde, Barbituric Acid | Aqueous Ethanol, RT, 12h | 99 | nih.gov |

| Dihydropyrano[2,3-c]pyrazole derivative | Hydrazine (B178648), Ethyl acetoacetate (B1235776), 4-Methylbenzaldehyde, Malononitrile | Water, Ultrasonic Irradiation | High Yields | mdpi.com |

| 2-Amino-4H-pyran derivative | Aldehyde, Malononitrile, Kojic Acid | Water, Ultrasonic Irradiation (160W), 50°C, 20 min | 88 | mdpi.com |

| Imine derivative | p-Tolualdehyde, o-Toluidine | Solvent-free, Vacuum, RT, 4.5h | 99 | scirp.org |

Mechanistic Investigations and Intrinsic Reactivity of 2 Amino 4 Methylbenzaldehyde

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for 2-Amino-4-methylbenzaldehyde involves a combination of kinetic analysis, identification of transient species, and evaluation of the electronic and steric contributions of its substituents.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound is not extensively documented, its reactivity can be inferred from studies on related substituted benzaldehydes. The rate of reactions, such as condensations, is highly dependent on the electronic nature of the substituents on the benzene (B151609) ring.

Kinetic studies on the condensation of various aromatic aldehydes show that electron-withdrawing groups enhance the reaction rate, while electron-donating groups tend to retard it. znaturforsch.com This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. znaturforsch.comcollegedunia.com Conversely, electron-donating groups, like the amino and methyl groups in this compound, decrease the electrophilicity of the carbonyl carbon. collegedunia.com

The reaction constant, ρ (rho), from the Hammett equation, provides a quantitative measure of the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For instance, the condensation of substituted benzaldehydes with Meldrum's acid has a ρ value of +1.226, confirming that electron-withdrawing substituents favor the reaction. znaturforsch.com

Table 1: Effect of Substituents on Reaction Rates in Condensation Reactions

| Benzaldehyde (B42025) Derivative | Substituent(s) | Electronic Effect | Relative Reactivity Trend |

| p-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | Highest |

| Benzaldehyde | -H | Neutral | Intermediate |

| p-Tolualdehyde | -CH₃ | Weak Electron-Donating | Lower |

| Acetophenone (B1666503) | -COCH₃ | --- | Lowest (also sterically hindered) |

This table illustrates the general trend of reactivity of various benzaldehyde derivatives towards nucleophilic addition, based on the electronic effects of their substituents. collegedunia.com this compound, with two electron-donating groups, would be expected to be less reactive than benzaldehyde.

Identification and Characterization of Reaction Intermediates

The reactions of this compound proceed through several key intermediates.

In condensation reactions with primary amines to form Schiff bases (imines), the initial step is the nucleophilic attack of the amine on the carbonyl carbon. researchgate.netscispace.com This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. scispace.comuokerbala.edu.iqijfmr.com This intermediate is typically not isolated and undergoes acid-catalyzed dehydration. scispace.comjove.com Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), leading to the formation of a resonance-stabilized iminium ion . jove.comlumenlearning.com Subsequent deprotonation yields the final imine product. lumenlearning.com

In general nucleophilic addition reactions , the fundamental first step is the attack of a nucleophile on the electrophilic carbonyl carbon. unacademy.compressbooks.pub This process involves the rehybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide ion intermediate . pressbooks.publibretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step, often by the addition of a weak acid, to yield an alcohol product. unacademy.compressbooks.pub

Influence of Substituent Effects on Reactivity (e.g., Electronic and Steric Factors)

The reactivity of this compound is significantly modulated by its substituent pattern.

Electronic Effects: The compound features two electron-donating groups attached to the benzene ring: an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position.

The amino group exerts a strong, positive mesomeric effect (+M), donating electron density to the ring through resonance.

The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring.

Both effects work in concert to increase the electron density on the aromatic ring and, crucially, decrease the partial positive charge (electrophilicity) of the carbonyl carbon. libretexts.orglibretexts.org This makes the aldehyde group in this compound less reactive towards nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups (e.g., p-nitrobenzaldehyde). collegedunia.comdoubtnut.com

Steric Effects: The presence of the amino group at the ortho position to the aldehyde can introduce steric hindrance. This bulkiness can physically impede the approach of a nucleophile to the carbonyl carbon, further reducing the reaction rate compared to a less hindered aldehyde like its isomer, 4-amino-2-methylbenzaldehyde. acs.org

Characteristic Chemical Transformations

The aldehyde functional group in this compound is the primary site for its characteristic chemical transformations, namely condensation and nucleophilic addition reactions.

Condensation Reactions Leading to Imines and Schiff Bases

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. ijfmr.comwikipedia.org This reaction is a reversible, acid-catalyzed process involving the elimination of a water molecule. uokerbala.edu.iqlumenlearning.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form the tetrahedral carbinolamine intermediate. researchgate.netscispace.com

Dehydration: Under mildly acidic conditions (optimal pH is around 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). jove.comlumenlearning.com Elimination of water generates an iminium ion, which is then deprotonated to give the stable C=N double bond of the imine. lumenlearning.com

Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization. uokerbala.edu.iq

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of this compound is inherently electrophilic and susceptible to attack by a wide range of nucleophiles. This leads to nucleophilic addition reactions, a fundamental transformation for aldehydes. pressbooks.pub

The general mechanism involves the nucleophile bonding to the carbonyl carbon, which breaks the C=O pi bond and pushes an electron pair onto the oxygen atom. libretexts.orglibretexts.org This creates a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. unacademy.com

A common example is the addition of hydrogen cyanide (HCN), often in the presence of a base catalyst, to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form the alkoxide intermediate, which is then protonated by the weak acid HCN to give the final product. doubtnut.com

Functional Group Interconversions of the Amino and Aldehyde Moieties

The reactivity of this compound is characterized by the interplay of its nucleophilic amino group and its electrophilic aldehyde function. These groups can undergo a variety of interconversions, serving as a versatile scaffold in organic synthesis.

A primary transformation of the aldehyde moiety is its reaction with primary amines to form Schiff bases (imines). This condensation reaction is fundamental in the synthesis of various heterocyclic systems. For instance, the reaction of ortho-aminobenzaldehydes with other amines can lead to the formation of ring-fused aminals. orgsyn.org The aldehyde group can also react with amino acids to generate Schiff bases, which may have applications in biological systems by interacting with enzymes.

Furthermore, the adjacent amino and aldehyde groups can participate in intramolecular or intermolecular cyclocondensation reactions. A notable example is the Friedländer synthesis, where 2-aminobenzaldehydes react with compounds containing a reactive α-methylene group (e.g., ketones) to produce quinolines. wikipedia.org Similarly, cyclocondensation of 2-aminobenzamide (B116534) (a related derivative) with 4-methylbenzaldehyde (B123495) in water can yield 2,3-dihydroquinazolin-4(1H)-ones, highlighting the utility of these precursors in creating complex heterocyclic structures under environmentally benign conditions. tandfonline.com

The amino group can also be the site of various transformations. While direct conversion to other functional groups is less common than reactions involving the aldehyde, its nucleophilic character allows for reactions such as acylation or alkylation, modifying the electronic properties and steric environment of the molecule.

Detailed research findings on specific interconversions are summarized in the table below.

| Transformation Type | Reactants | Product Type | Key Findings & Conditions |

| Schiff Base Formation | This compound, primary amines | Imines | The aldehyde group readily condenses with amines. These intermediates are often used in situ for subsequent reactions like heterocycle synthesis. |

| Friedländer Annulation | 2-Aminobenzaldehyde, Enolizable Ketone | Quinolines | A classic method for quinoline (B57606) synthesis, demonstrating the utility of the ortho-amino aldehyde structure for building fused rings. wikipedia.org |

| Cyclocondensation | 2-Aminobenzamide, 4-Methylbenzaldehyde | 2,3-Dihydroquinazolin-4(1H)-one | Reaction proceeds in water at 90°C without a catalyst, offering a green synthetic route with excellent yields. tandfonline.com |

| Aminal Formation | o-Aminobenzaldehyde, Pyrrolidine | Ring-fused aminal (1,2,3,3a,4,9-Hexahydropyrrolo[2,1-b]quinazoline) | Reaction in n-butanol with slow addition of the aldehyde improves yields (72-77%) for these versatile building blocks. orgsyn.org |

Oxidative and Reductive Transformations

The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to a range of other compound classes.

Reductive Transformations The aldehyde group is readily reduced to a primary alcohol. Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effect this transformation to yield (2-amino-4-methylphenyl)methanol. This conversion is a standard functional group interconversion in organic synthesis. vanderbilt.eduslideshare.net

The synthesis of 2-aminobenzaldehydes often involves the reduction of the corresponding 2-nitrobenzaldehyde, typically using iron powder in the presence of an acid. orgsyn.orgwikipedia.org This highlights the stability of the aldehyde group under specific reductive conditions aimed at the nitro group.

Oxidative Transformations Conversely, the aldehyde moiety can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to form 2-amino-4-methylbenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly potential oxidation of the amino group.

The amino group itself can be involved in oxidative processes. For example, oxidative cyclization of hydrazones derived from aldehydes can lead to the formation of nitrogen-containing heterocycles like triazolopyridinium salts. beilstein-journals.org While not a direct oxidation of the amino group in this compound, it illustrates a common oxidative pathway for related derivatives. In some contexts, iron-based catalyst systems can facilitate the conversion of aldehydes to amides or nitriles using an azide (B81097) source, which involves a complex oxidative transformation at the aldehyde carbon. acs.org

A summary of representative oxidative and reductive transformations is presented below.

| Transformation | Functional Group | Reagent(s) | Product |

| Reduction | Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Oxidation | Aldehyde | KMnO₄ or CrO₃ | Carboxylic Acid |

| Reductive Amination (Synthesis) | Nitro Group | Fe / HCl | Amino Group |

| Oxidative Cyclization (of derivative) | Hydrazone | Electrochemical (Anodic) | Fused Azacycles |

Polarized and Polarity-Reversed Reactivity

The intrinsic reactivity of this compound is dictated by the inherent polarity of its functional groups. The aldehyde carbon is electrophilic ("normal" polarity) due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. However, under specific conditions, this polarity can be inverted in a process known as "Umpolung" or polarity reversal. wikipedia.orgethz.ch

Polarized Reactivity (Normal) In its normal reactive state, the aldehyde group acts as an electrophile. This is evident in reactions like the aldol (B89426) and nitroaldol condensations, where the aldehyde is attacked by a nucleophilic enolate or nitronate anion. acs.org The presence of the electron-donating amino and methyl groups on the aromatic ring increases the electron density of the aldehyde, potentially modulating its electrophilicity compared to unsubstituted benzaldehyde. Mechanistic studies involving Hammett analysis on substituted benzaldehydes show that electron-donating groups can influence the rates of such condensation reactions. acs.org

Polarity-Reversed Reactivity (Umpolung) Umpolung strategies aim to reverse the aldehyde's electrophilic nature, transforming the carbonyl carbon into a nucleophilic synthon (a masked acyl anion). wikipedia.orgnih.gov This allows for reactions that are otherwise impossible, such as the formation of 1,2-dicarbonyl compounds or α-hydroxy ketones.

For ortho-aminobenzaldehydes, phosphine-mediated cascade processes have been developed that exploit Umpolung reactivity. A novel phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade between o-aminobenzaldehydes and Morita–Baylis–Hillman (MBH) carbonates has been shown to produce 2-vinylindolines under mild conditions. rsc.org In this process, the phosphine (B1218219) catalyst initiates a sequence that effectively inverts the polarity of the aldehyde carbon.

Another modern approach to achieve polarity reversal is through photoredox catalysis. Visible-light-induced single-electron reduction of aldehydes can generate ketyl radicals, which are nucleophilic. This strategy has been successfully applied to the polarity-reversed allylation of various aldehydes and imines, demonstrating broad substrate scope under mild reaction conditions. sioc.ac.cn The Hantzsch ester often serves as a crucial electron and proton donor in these transformations. sioc.ac.cn

The table below contrasts the normal and polarity-reversed reactivity of the aldehyde group.

| Reactivity Mode | Description | Typical Reaction | Mechanistic Feature |

| Normal Polarity | The aldehyde carbon is electrophilic and reacts with nucleophiles. | Aldol Condensation | Attack of an enolate on the carbonyl carbon. acs.org |

| Polarity Reversal (Umpolung) | The aldehyde carbon is converted into a nucleophilic species (e.g., acyl anion equivalent). | Phosphine-Mediated Cyclization | A catalyst inverts the polarity, enabling reactions with electrophiles. rsc.org |

| Polarity Reversal (Umpolung) | The aldehyde is reduced to a nucleophilic ketyl radical. | Photoredox-Catalyzed Allylation | Single-electron transfer from a photocatalyst generates the reactive radical species. sioc.ac.cn |

Applications in Complex Organic Synthesis and Building Block Chemistry

Synthesis of Diverse Heterocyclic Compound Classes

The strategic placement of reactive groups on the benzene (B151609) ring of 2-Amino-4-methylbenzaldehyde facilitates its use in a variety of cyclization reactions, leading to a wide array of heterocyclic scaffolds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound is an important precursor in this field.

Benzimidazoles: The benzimidazole (B57391) scaffold is a common feature in many pharmaceutical agents. tandfonline.com The general synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. tandfonline.comuit.no In this context, this compound can react with an o-phenylenediamine derivative. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (often by air) to yield the final benzimidazole product. tandfonline.com Green chemistry methods, such as using a mortar and pestle with a catalytic amount of acetic acid, have been shown to be effective for this type of transformation. tandfonline.com

Benzothiazoles: Benzothiazoles are another class of heterocycles with significant biological and industrial importance. mdpi.com A primary route to their synthesis is the condensation of a 2-aminothiophenol (B119425) with an aldehyde. mdpi.comekb.eg The reaction of this compound with 2-aminothiophenol would proceed through a condensation reaction to form an intermediate that cyclizes to generate a 2-substituted benzothiazole (B30560). Various catalytic systems, from traditional acids to nanoparticle catalysts, have been developed to facilitate this transformation with high yields. mdpi.comekb.eg A specific process for producing 2-amino-4-methyl-benzothiazole involves the cyclization of o-tolylthiourea (B1334601) using chlorine in methylene (B1212753) chloride, which yields the hydrochloride salt of the product in high purity. google.com

Pyrimidines: Pyrimidine derivatives are crucial components of nucleic acids and are prevalent in a vast number of biologically active compounds. wjarr.comgrowingscience.com While direct synthesis examples starting from this compound are not extensively documented in the reviewed literature, general synthetic strategies allow for its incorporation. For instance, a common route involves the reaction of a chalcone-like intermediate with a guanidine (B92328) salt. jocpr.com this compound could be used to synthesize the requisite chalcone. Another approach involves the reaction of an acrylonitrile (B1666552) derivative with urea (B33335) or thiourea (B124793). wjarr.com A study demonstrated the synthesis of pyrimidines by reacting acrylonitrile derivatives, formed from 4-methylbenzaldehyde (B123495), with urea or thiourea in refluxing ethanol (B145695). wjarr.com A similar pathway could be envisioned for the 2-amino analogue.

Other Nitrogen Heterocycles: The reactivity of this compound makes it a plausible candidate for the synthesis of other heterocycles. For example, it could participate in multi-component reactions to form complex pyridines. Its reaction with hydrazine (B178648) derivatives could lead to pyrazoles, and its use in Dimroth rearrangements or reactions with azides could potentially form triazoles, although specific literature examples for these transformations with this compound were not prominent in the search results.

The aldehyde functionality of this compound is key to its role in synthesizing oxygen-containing heterocycles, often through multi-component reactions.

Chromenes: The 2-amino-4H-chromene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. sharif.edu These compounds are commonly synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative (such as resorcinol (B1680541) or dimedone). sharif.edunih.govrsc.org The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. sharif.edu Numerous catalytic systems, including piperidine, sodium carbonate, and various nanocatalysts, have been employed to promote this reaction under mild and environmentally friendly conditions. sharif.edursc.orgekb.eg While many examples use a variety of aromatic aldehydes, the use of this compound would result in a chromene with a 4-(2-amino-4-methylphenyl) substituent.

Pyrans: Similar to chromenes, 4H-pyran derivatives are valuable heterocyclic compounds. nih.gov Their synthesis is also frequently achieved through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) or acetylacetone. nih.govsemanticscholar.orgnih.gov Various catalysts, including natural biopolymers like sodium alginate or metal-organic frameworks, have been shown to efficiently catalyze this reaction, often in green solvents like water or under solvent-free conditions. nih.govnih.gov The use of this compound in this reaction provides direct access to highly functionalized 2-amino-4H-pyrans.

| Heterocycle | Reactants | Typical Conditions | Ref. |

| 2-Amino-4H-Chromene | Aldehyde, Malononitrile, Resorcinol | Piperidine, Ethanol, Reflux | ekb.eg |

| 2-Amino-4H-Chromene | Aldehyde, Malononitrile, Resorcinol | Na2CO3, Grinding, 50°C | sharif.edu |

| Tetrahydrobenzo[b]pyran | Aldehyde, Malononitrile, Dimedone | Nanocatalyst, 40°C, Solvent-free | rsc.org |

| 2-Amino-4H-Pyran | Aldehyde, Malononitrile, Ethyl Acetoacetate | Lipase, Various Solvents | researchgate.net |

The derivatives synthesized from this compound can serve as intermediates for creating more complex, fused heterocyclic systems. For example, 2-amino-4H-chromenes are precursors to chromeno[2,3-d]pyrimidines. These fused systems are synthesized by treating the 2-amino-3-cyano-4H-chromene intermediate with reagents like formamidine (B1211174) acetate (B1210297), often under microwave irradiation and solvent-free conditions. Similarly, reactions of 2-aminobenzimidazoles with aldehydes and active methylene compounds can lead to fused systems like benzo uit.nonih.govimidazo[1,2-a]pyrimidines. rsc.org The inherent reactivity of the initial heterocycle derived from this compound allows for subsequent annulation reactions, building molecular complexity.

Oxygen-Containing Heterocycles (e.g., Chromenes, Pyrans)

Advanced Intermediates for Pharmaceutical Compounds

The heterocyclic scaffolds derived from this compound are integral to many compounds with therapeutic potential.

Benzimidazole-based drugs: The benzimidazole core is found in proton pump inhibitors, anthelmintics, and antihistamines. researchgate.net

Benzothiazole derivatives: This scaffold is present in compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities. mdpi.com

Chromene derivatives: 2-Amino-4H-chromenes have been identified as potential anticancer, anti-inflammatory, and antimicrobial agents. sharif.edu Some derivatives have been explored as inhibitors of specific proteins like Rab23, which is implicated in cancer progression. ekb.eg

The use of this compound provides a direct route to introduce a specific substitution pattern (a 2-amino-4-methylphenyl group) into these pharmacologically relevant cores, allowing for the systematic exploration of structure-activity relationships.

Precursors in Agrochemical Synthesis

While specific examples of agrochemicals derived directly from this compound are not widely reported in the searched literature, the heterocyclic systems it produces are known in the agrochemical field. Benzothiazole derivatives, for example, have applications as plant growth regulators. mdpi.com The synthesis of novel heterocyclic compounds is a constant endeavor in the search for new and effective herbicides, fungicides, and insecticides, and versatile building blocks like this compound are valuable tools in this research.

Utility in the Development of Dyes and Functional Materials

The chromophoric nature of the this compound structure and its derivatives makes it a useful precursor for dyes and pigments. smolecule.com

Azo Dyes: The amino group on the benzothiazole ring, which can be synthesized from precursors related to this compound, can be diazotized and coupled with various aromatic compounds to produce a range of monoazo disperse dyes. orientjchem.org For example, diazotized 2-amino-4-methylbenzothiazole (B75042) coupled with N,N-disubstituted anilines yields dyes that produce yellow to violet shades on polyester (B1180765) fibers. orientjchem.org

Functional Materials: The ability of this compound to form Schiff bases and participate in the synthesis of ligands makes it a building block for functional materials. These materials include coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing. bldpharm.com

Medicinal Chemistry and Biological Activity Studies of 2 Amino 4 Methylbenzaldehyde Derivatives

Design and Synthesis of Biologically Active Scaffolds

The chemical reactivity of the amino and aldehyde functionalities on the 2-Amino-4-methylbenzaldehyde ring allows for its use in various condensation and cyclization reactions to form complex molecular architectures. It is a key intermediate in the synthesis of diverse heterocyclic compounds.

One prominent application is in multicomponent reactions for the synthesis of 4H-chromenes . For instance, 2-amino-4H-chromenes, recognized as 'privileged medicinal scaffolds' due to their broad pharmacological activities, can be prepared through the reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative. researchgate.net This approach is valued for its efficiency and ability to generate molecular diversity.

Similarly, benzothiazole (B30560) derivatives can be synthesized through the condensation of 2-aminothiophenol (B119425) with various aldehydes, including derivatives of this compound. ekb.eg These reactions can be facilitated by various catalysts, including nanoparticles and green reaction media, to produce 2-substituted benzothiazoles. ekb.eg

The Erlenmeyer synthesis is employed to create oxazolone scaffolds . This involves the reaction of hippuric acid derivatives with aromatic aldehydes, leading to 4-arylidene-5(4H)-oxazolones, which are important precursors for amino acids and peptides and exhibit a range of pharmacological activities. biointerfaceresearch.com

Furthermore, this compound and its related structures are utilized in the synthesis of other biologically active scaffolds, including:

Quinoline (B57606) derivatives , synthesized via one-pot multicomponent reactions of aromatic aldehydes, resorcinol (B1680541), β-ketoesters, and amines. nih.govresearchgate.net

Thiazole derivatives , which can be synthesized by reacting acetophenone (B1666503) with thiourea (B124793) and subsequently coupled with amino acids or peptides. asianpubs.org

Imidazole scaffolds , prepared through the reaction of an aldehyde, benzil, and ammonium (B1175870) acetate (B1210297), often using a nanocatalyst. rsc.org

These synthetic strategies highlight the utility of the this compound core in generating libraries of compounds for biological screening.

In Vitro and In Silico Evaluation of Biological Activities

Derivatives synthesized from this compound and related aromatic aldehydes have been subjected to extensive biological evaluation to determine their therapeutic potential.

Derivatives of this compound have shown notable antimicrobial properties. The parent compound itself has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the formation of Schiff bases with cellular components like proteins and enzymes, interfering with bacterial metabolism. Thiazole derivatives, in particular, have demonstrated potent and selective bactericidal activity against Gram-positive pathogens, including resistant strains of Staphylococcus aureus, as well as antifungal activity against species like Candida auris and azole-resistant Aspergillus fumigatus. semanticscholar.org Similarly, 2-amino-4-phenylthiazole (B127512) derivatives have shown significant antifungal activity. asianpubs.org

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL | |

| This compound | Escherichia coli | 75 µg/mL | |

| This compound | Pseudomonas aeruginosa | 100 µg/mL | |

| Thiazole Derivatives (2a-c) | Gram-positive pathogens | 1–64 µg/mL | semanticscholar.org |

| Thiazole Derivatives (2a-c) | S. aureus (resistant strains) | 1–2 µg/mL | semanticscholar.org |

| Benzothiazole-hydrazone derivatives (3a, 3b) | Various bacteria and fungi | Moderate Activity | arabjchem.org |

A significant area of research for this compound derivatives is their potential as anticancer agents. Various scaffolds derived from aromatic aldehydes have been evaluated for their cytotoxicity against a range of human cancer cell lines.

4H-Chromenes : Derivatives of 4H-chromene have been tested against cell lines such as MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung), with some compounds demonstrating remarkable inhibitory effects compared to standard drugs like vinblastine (B1199706) and colchicine. researchgate.net

Oxazolones : A series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives showed activity against HepG2, HCT-116, PC-3 (prostate), and MCF-7 cell lines. biointerfaceresearch.com One compound, in particular, exhibited potent activity against hepatocellular and colorectal carcinoma cell lines. biointerfaceresearch.com

Chalcones : Chalcone derivatives synthesized from 6-acetyl-2(3H)-benzoxazolone and various aromatic aldehydes, including 4-methylbenzaldehyde (B123495), were evaluated for cytotoxicity. nih.gov A derivative with a trifluoromethylphenyl group showed the highest cytotoxicity against oral squamous cancer cells. nih.gov

Thiourea Derivatives : Benzothiazole thiourea derivatives have shown moderate to potent cytotoxic activity against several cancer cell lines, including MCF-7, HeLa (cervix), and HT-29 (colon). analis.com.my

| Derivative Class | Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Oxazolone | Compound 3e | HepG2 (Hepatocellular Carcinoma) | 8.9±0.30 µg/mL | biointerfaceresearch.com |

| Oxazolone | Compound 3e | HCT-116 (Colorectal Carcinoma) | 9.2±0.63 µg/mL | biointerfaceresearch.com |

| Rotundic Acid Derivative | Compound 4b (p-methyl benzaldehyde (B42025) hydrazone) | HeLa (Cervical Cancer) | 1.28 µM | spandidos-publications.com |

| Chalcone (Benzoxazolone) | Compound 4 | HSC-2 (Oral Squamous Cancer) | 4.0 µM | nih.gov |

| Thiourea (Benzothiazole) | Compound 23d | MCF-7 (Breast Cancer) | ~0.4 µM | analis.com.my |

| Chalcone | Compound III | A-375 (Melanoma) | 64.05 µg/mL | anjs.edu.iq |

Derivatives of aromatic aldehydes are also being explored for their ability to modulate inflammatory pathways. Research has shown that certain synthetic compounds can inhibit key inflammatory mediators.

For example, a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives were synthesized and found to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. nih.gov The most active compounds, 2a, 3a, and 3b, showed NO inhibition of 78-87%, which was comparable to the reference compound sulforaphane. nih.gov This anti-inflammatory activity was linked to their ability to activate the NRF2 pathway. nih.gov

In other studies, newly synthesized purine (B94841) analogues derived from various aldehydes demonstrated significant in-vitro anti-inflammatory effects by inhibiting albumin denaturation and cyclooxygenase (COX) enzymes. rsc.org Some of these compounds showed better inhibition of COX-1 and COX-2 than the standard drug indomethacin. rsc.org Additionally, some heterocyclic compounds have been patented for their potential as immunomodulators for treating diseases like cancer. google.com

Targeting specific enzymes is a key strategy in drug design, and derivatives of this compound have been investigated as inhibitors of various enzymes. The interaction between these small molecules and protein targets is often elucidated using in silico molecular docking studies.

Monoamine Oxidase B (MAO-B) Inhibition : New benzylamine-sulfonamide derivatives, synthesized from 4-methylbenzaldehyde, were identified as potent and selective MAO-B inhibitors. nih.gov Molecular docking studies helped to understand the binding interactions within the hMAO-B catalytic site. nih.gov

Carbonic Anhydrase (CA) Inhibition : Chalcone derivatives of 2(3H)-benzoxazolones were found to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

Aldose Reductase (AR) Inhibition : Benzaldehyde derivatives have been evaluated as bovine kidney aldose reductase inhibitors, an enzyme implicated in diabetic complications. researchgate.net

Acetylcholinesterase Inhibition : Derivatives of the related compound 2-Amino-4-methylbenzonitrile have shown inhibitory effects on acetylcholinesterase. vulcanchem.com

Molecular docking studies are a common tool to support these findings, predicting the binding modes and energies of the compounds within the active sites of enzymes like MAO-B, aldose reductase, and DNA gyrase. researchgate.netnih.govresearchgate.net

| Derivative Class | Target Enzyme | Most Potent Compound(s) | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Benzylamine-sulfonamide | Human MAO-B | 4i | 0.041 µM | nih.gov |

| Benzylamine-sulfonamide | Human MAO-B | 4t | 0.065 µM | nih.gov |

| Chalcone (Benzoxazolone) | hCA II | - | 18.14 - 48.46 µM (range) | nih.gov |

| Benzaldehyde derivative | Aldose Reductase | 4-Phenyl benzaldehyde (3) | 0.23 µM | researchgate.net |

| Purine analogue | COX-2 | - | 27.76 - 42.3 µg/mL (range) | rsc.org |

Anti-Inflammatory and Immunomodulatory Effects

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, several key structural features have been identified that influence their biological activity.

For Anticancer Activity : In the 4H-chromene series, the antitumor activity was found to be significantly affected by the lipophilicity of the substituent at the 4- and 6-positions of the chromene nucleus. researchgate.net For 3-benzylidene indole-2-one derivatives, specific substitutions on the benzylidene ring were crucial for cytotoxicity against MCF7 and HT29 cell lines. brieflands.com

For Antimicrobial Activity : In a series of 2-aminopyrimidine (B69317) derivatives, the 2-NH2 moiety was found to be essential for antibiotic activity, as its removal rendered the analogues inactive. d-nb.info Furthermore, substitution on the phenyl ring was critical, with 4-Bromo and 4-Methyl analogues showing the most promising activity against MRSA and VRE. d-nb.info For 2-amino-4-phenylthiazole derivatives, compounds containing leucine (B10760876) showed more potent antimicrobial activity than those with alanine (B10760859) or valine. asianpubs.org

For Anti-Inflammatory Activity : The anti-inflammatory activity of tetrahydrobenzo[b]thiophene (THBT) derivatives correlated well with their ability to activate the NRF2 antioxidant response pathway. nih.gov The most active compounds featured specific substitutions that enhanced this activation. nih.gov

For Enzyme Inhibition : For MAO-B inhibitors, the nature of the substitution on the benzylamine-sulfonamide scaffold was critical for potency and selectivity. nih.gov SAR studies on chalcone-based carbonic anhydrase inhibitors revealed that electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring enhanced cytotoxic activity. nih.gov

These SAR investigations provide a rational basis for the future design of more effective therapeutic agents based on the this compound scaffold.

Exploration of Molecular Mechanisms of Biological Action

The biological activities of derivatives of this compound are intrinsically linked to their chemical structure, particularly the presence of reactive amino and aldehyde functional groups. These groups allow the molecules to interact with various biological macromolecules, leading to the modulation of cellular pathways and physiological responses. The primary mechanisms of action identified for this class of compounds include the formation of Schiff bases, enzyme inhibition, and the generation of reactive oxygen species (ROS).

A fundamental mechanism of action for this compound and its derivatives is their ability to form Schiff bases. The aldehyde group can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form an imine (or Schiff base). nih.gov This covalent modification can alter the protein's structure and function, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions. The stability of these imine adducts is a critical factor in their biological efficacy. nih.gov

Furthermore, the amino group present in these derivatives can participate in crucial intermolecular interactions. For instance, it can form hydrogen bonds with amino acid residues within the active sites of enzymes or receptors, thereby modulating their activity. This targeted interaction can lead to the inhibition of specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells.

Recent research has identified specific enzymatic targets for derivatives of this scaffold. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives incorporating a 3-amino-4-methylphenyl moiety, structurally related to this compound, have been developed as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn PLpro is a crucial enzyme for viral replication, and its inhibition represents a promising therapeutic strategy. These compounds demonstrated significant inhibitory activity, highlighting the potential of this chemical scaffold in designing targeted enzyme inhibitors. ipbcams.ac.cn

In addition to direct interactions with proteins, some derivatives may exert their biological effects by inducing oxidative stress. This can occur through the generation of reactive oxygen species (ROS) within cells, which can lead to cellular damage and, ultimately, apoptosis (programmed cell death). This mechanism is often implicated in the observed anticancer properties of certain aromatic aldehydes.

Chemoassay Profiling for Biological Reactivity

To quantify the potential for biological interaction, particularly in contexts like skin sensitization, chemoassays are employed. These in vitro tests measure the reactivity of a chemical towards model nucleophiles, providing insight into the molecular initiating events of toxicity or therapeutic action. For aromatic aldehydes like this compound, key assays include the direct peptide reactivity assay (DPRA) and specialized amino chemoassays. nih.govacs.org

The DPRA and its kinetic variants are used to assess the reactivity of compounds towards peptides containing nucleophilic amino acids like cysteine and lysine. nih.gov This provides a measure of a compound's ability to form covalent adducts with proteins.

A specialized amino chemoassay using glycine-para-nitroanilide (Gly-pNA) as a model nucleophile has been developed to specifically profile the reactivity of aldehydes towards amino groups in an aqueous environment. nih.govacs.org This assay determines the second-order rate constants for adduct formation (k₁) and the pseudo-first-order rate constants for the hydrolytic decomposition of the formed adducts (k₋₁ᵖˢᵉᵘᵈᵒ), which together define the equilibrium constant (K) for the reaction. nih.govacs.org

Studies on a range of aromatic aldehydes have shown that their adduct formation rates are generally lower than those of aliphatic aldehydes. acs.org The reactivity profile, including both the rate of formation and the stability of the resulting adduct, is a key determinant of biological activity, such as skin sensitization potential. nih.govresearchgate.net For instance, while many aromatic aldehydes are classified as weak sensitizers, compounds like atranol and chloratranol, which are derivatives of 4-methylbenzaldehyde, are potent sensitizers. acs.orgresearchgate.net Their enhanced potency is attributed to unique reactivity features, including the ability to form highly stable, cross-linked adducts with proteins. nih.govacs.org

The table below presents chemoassay reactivity data for a selection of aromatic aldehydes, illustrating the range of reactivity within this class of compounds. While data for this compound itself is not specified in the reviewed literature, the data for related structures like 4-methylbenzaldehyde provide a valuable reference for its expected reactivity profile.

Table 1: Chemoassay Reactivity Data for Selected Aromatic Aldehydes with Gly-pNA

Data sourced from studies on the amino chemoassay profiling of aromatic aldehydes. nih.govresearchgate.net

This chemoassay profiling is crucial for understanding the structure-activity relationships that govern the biological reactivity of this compound derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-Amino-4-methylbenzaldehyde.